

Spectroscopic data of (2-Chloro-4-iodophenyl)hydrazine hydrochloride

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Compound of Interest

Compound Name: (2-Chloro-4-iodophenyl)hydrazine
hydrochloride

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(2-Chloro-4-iodophenyl)hydrazine Hydrochloride**

Introduction

(2-Chloro-4-iodophenyl)hydrazine hydrochloride is a halogenated aromatic hydrazine derivative of significant interest to the pharmaceutical and chemical synthesis industries.[1] As a substituted phenylhydrazine, it serves as a valuable building block, particularly in the Fischer indole synthesis, a cornerstone reaction for the creation of indole ring systems prevalent in many biologically active compounds and pharmaceuticals.[2][3] The precise substitution pattern—a chloro group at position 2 and an iodo group at position 4—offers unique electronic and steric properties, making it a strategic precursor for developing novel therapeutic agents.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount.[4] Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring its identity and quality before its incorporation into complex synthetic pathways. This guide offers a comprehensive overview of the expected spectroscopic data for **(2-Chloro-4-iodophenyl)hydrazine hydrochloride**. While experimentally derived spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis.[5] It is designed for researchers, scientists, and drug development professionals,

providing not only expected data but also the underlying scientific rationale and detailed protocols for empirical verification.

Molecular Structure and Physicochemical Properties

Understanding the molecular architecture is the first step in predicting its spectroscopic behavior. The hydrochloride salt form means the terminal nitrogen of the hydrazine moiety is protonated, forming a hydrazinium group ($-\text{NH}-\text{NH}_3^+$).

Compound Identifiers^[1]

Identifier	Value
Chemical Name	(2-Chloro-4-iodophenyl)hydrazine hydrochloride
CAS Number	1219606-21-9
Molecular Formula	$\text{C}_6\text{H}_7\text{ClI}_2\text{N}_2$
Molecular Weight	304.94 g/mol

| Appearance | Predicted as a white to off-white solid |

The key structural features that will dominate the spectra are:

- A trisubstituted benzene ring.
- Three distinct aromatic protons (H-3, H-5, H-6).
- A hydrazinium group with exchangeable protons.
- Carbon-halogen bonds (C-Cl and C-I).

Caption: Structure of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[5] For **(2-Chloro-4-iodophenyl)hydrazine hydrochloride**, it will confirm the substitution pattern of the aromatic ring and identify the hydrazine protons.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and additional signals for the hydrazinium protons. The chemical shifts are influenced by the electronic effects of the substituents (Iodo: weakly deactivating; Chloro: weakly deactivating; Hydrazinium: deactivating).

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H-3	~7.65	Doublet (d)	$J \approx 8.5$ Hz	1H	Ortho coupling to H-5. Deshielded by adjacent iodine.
H-5	~7.40	Doublet of Doublets (dd)	$J \approx 8.5, 2.0$ Hz	1H	Ortho coupling to H-3 and meta coupling to H-6.
H-6	~7.85	Doublet (d)	$J \approx 2.0$ Hz	1H	Meta coupling to H-5. Strongly deshielded by ortho chloro and para iodo groups.

| -NH-NH₃⁺ | ~10.5 & ~8.5 | Broad Singlets (br s) | N/A | 4H total | Exchangeable protons. Chemical shift is concentration and temperature dependent. The hydrochloride salt form leads to significant deshielding. |

Note: Predictions are based on standard substituent effects and data from similar halogenated phenylhydrazines.[4][6] The use of DMSO-d₆ as a solvent is recommended to slow the chemical exchange of the N-H protons, allowing for their observation.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six unique signals for the aromatic carbons, corresponding to the lack of symmetry in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Rationale
C-1 (C-N)	~146.0	Quaternary carbon attached to the nitrogen; deshielded.
C-2 (C-Cl)	~123.0	Quaternary carbon attached to chlorine.
C-3	~114.0	Protonated carbon, shielded by ortho C-Cl and para C-N.
C-4 (C-I)	~90.0	Quaternary carbon attached to iodine; the heavy atom effect of iodine causes significant shielding.
C-5	~132.0	Protonated carbon deshielded by the adjacent iodine.

| C-6 | ~139.0 | Protonated carbon deshielded by the adjacent nitrogen and chlorine. |

Note: Chemical shift predictions are based on additivity rules and data from related compounds.^[5]

Experimental Protocol for NMR Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

- **Sample Preparation:** Accurately weigh 10-15 mg of **(2-Chloro-4-iodophenyl)hydrazine hydrochloride** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the salt and observing the exchangeable N-H protons.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.^[5]
- **¹H NMR Acquisition:**
 - **Pulse Sequence:** Standard single-pulse experiment.
 - **Number of Scans:** 16-64, to achieve an adequate signal-to-noise ratio.
 - **Relaxation Delay:** 2 seconds.
 - **Spectral Width:** 0-16 ppm.
- **¹³C NMR Acquisition:**
 - **Pulse Sequence:** Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - **Number of Scans:** 1024-4096, as ¹³C has a low natural abundance and requires more scans.
 - **Relaxation Delay:** 5 seconds, to allow for the full relaxation of quaternary carbons.
 - **Spectral Width:** 0-200 ppm.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for

^1H , $\delta = 39.52$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[5\]](#)

Predicted Vibrational Frequencies

The IR spectrum will be characterized by absorptions from the hydrazinium group and the substituted aromatic ring.

Expected IR Absorption Bands[\[5\]](#)

Wavenumber (cm^{-1})	Functional Group	Vibration Type
3400–3200	N-H	Stretching (from -NH-NH₃⁺)
3100–3000	C-H (Aromatic)	Stretching
1620–1580	C=C (Aromatic)	Ring Stretching
1500–1450	N-H	Bending (Scissoring)
850–800	C-H (Aromatic)	Out-of-plane Bending
750–700	C-Cl	Stretching

| 600–500 | C-I | Stretching |

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to KBr pellets, requiring minimal sample preparation.

- Sample Preparation: Place a small amount (1-5 mg) of the solid **(2-Chloro-4-iodophenyl)hydrazine hydrochloride** sample directly onto the diamond crystal of the ATR accessory.

- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H_2O , CO_2) and instrument-related absorptions.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically sufficient for a high-quality spectrum.
- Analysis: Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For **(2-Chloro-4-iodophenyl)hydrazine hydrochloride**, it will confirm the mass and the presence of chlorine through its characteristic isotopic pattern.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Since the compound is a salt, ESI is the preferred ionization method. The analysis will detect the cationic form, which is the protonated free base.

- Free Base Formula: $\text{C}_6\text{H}_6\text{ClIN}_2$
- Free Base Molecular Weight: 268.48 g/mol
- Expected Ion: $[\text{M}+\text{H}]^+$, where M is the free base.
- Predicted m/z:
 - 268.94 (corresponding to the ^{35}Cl isotope)
 - 270.94 (corresponding to the ^{37}Cl isotope)

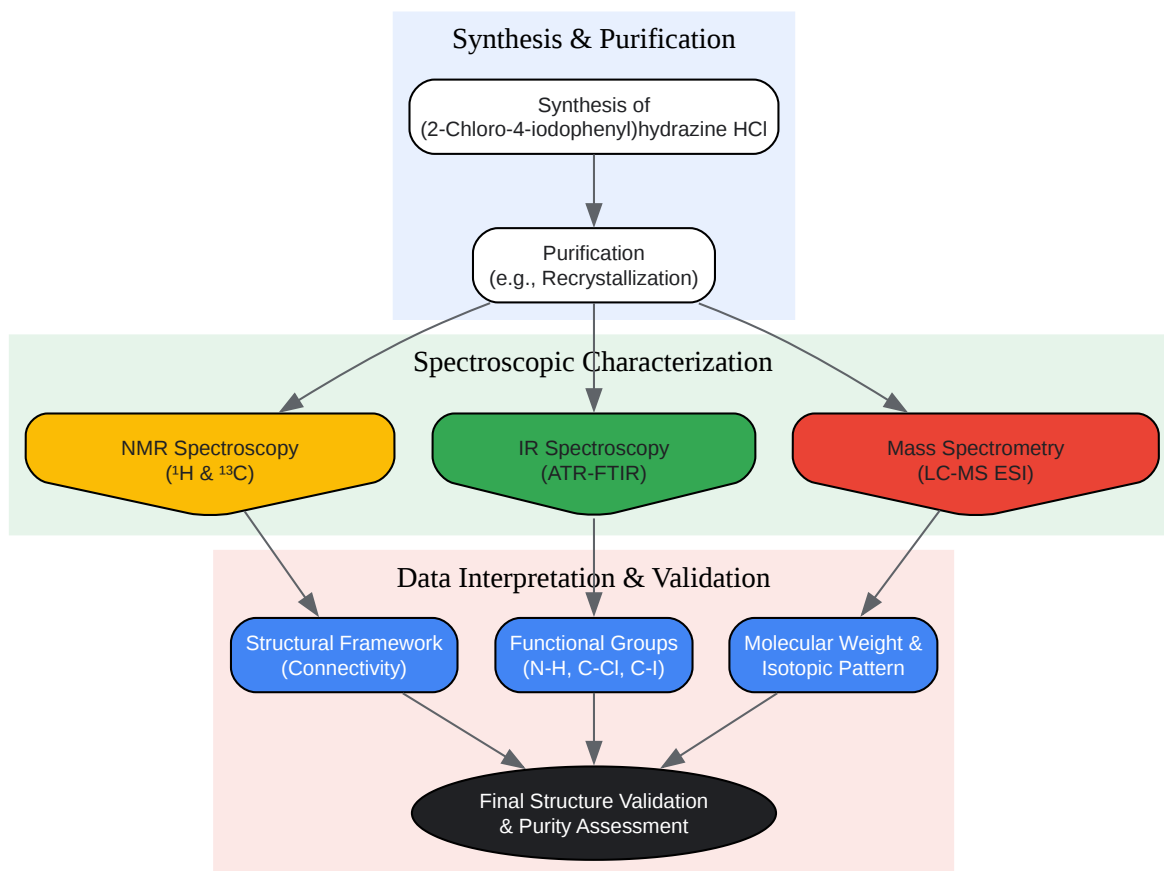
- **Isotopic Pattern:** A characteristic M/M+2 pattern with an intensity ratio of approximately 3:1 is expected due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes, providing definitive evidence for the presence of one chlorine atom.

Experimental Protocol for LC-MS (ESI)

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Instrumentation:** Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
- **Acquisition Parameters:**
 - **Ionization Mode:** Positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion.
 - **Mass Range:** Acquire the spectrum over a relevant m/z range (e.g., 50-500).
 - **Capillary Voltage:** ~3-4 kV.
 - **Source Temperature:** ~120-150 °C.
- **Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and confirm its isotopic distribution.

Workflow and Data Integration

A multi-technique approach is essential for the complete and unambiguous characterization of a novel or key chemical intermediate.



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Caption: Integrated workflow for the spectroscopic validation.

Conclusion

The structural integrity of **(2-Chloro-4-iodophenyl)hydrazine hydrochloride** can be confidently established through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the expected spectroscopic data and robust protocols for its empirical acquisition. The predicted ^1H and ^{13}C NMR spectra will confirm the specific trisubstituted aromatic pattern, IR spectroscopy will verify the presence of key functional groups, particularly the hydrazinium moiety, and mass spectrometry will

unequivocally determine the molecular weight and confirm the presence of chlorine via its isotopic signature. Adherence to these analytical methodologies is critical for ensuring the quality and identity of this important synthetic building block, thereby supporting the advancement of research and development in medicinal chemistry and materials science.

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